molecular formula C16H13FO3 B5839867 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B5839867
M. Wt: 272.27 g/mol
InChI Key: SARRQACOKACCHB-NYYWCZLTSA-N
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Description

4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-fluorophenol with 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoic acid or corresponding ketones.

    Reduction: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)propan-2-ol.

    Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate if methoxide is used.

Scientific Research Applications

4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl (2E)-3-phenylprop-2-enoate: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Lacks the fluorine atom, which can influence its interactions with molecular targets.

Uniqueness

4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is unique due to the combination of the fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-fluorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRQACOKACCHB-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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